Naphthalen-1-yl 5-bromo-2-methoxybenzene-1-sulfonate
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Overview
Description
Naphthalen-1-yl 5-bromo-2-methoxybenzene-1-sulfonate is an organic compound with the molecular formula C17H13BrO4S and a molecular weight of 393.25 g/mol. This compound is characterized by the presence of a naphthalene ring, a bromine atom, a methoxy group, and a sulfonate group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl 5-bromo-2-methoxybenzene-1-sulfonate typically involves the sulfonation of 5-bromo-2-methoxybenzene followed by the coupling with naphthalene. The reaction conditions often require the use of a sulfonating agent such as chlorosulfonic acid or sulfur trioxide in the presence of a solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl 5-bromo-2-methoxybenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The sulfonate group can be reduced to form sulfinates or sulfides.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of naphthalen-1-yl 5-amino-2-methoxybenzene-1-sulfonate.
Oxidation: Formation of naphthalen-1-yl 5-bromo-2-formylbenzene-1-sulfonate.
Reduction: Formation of naphthalen-1-yl 5-bromo-2-methoxybenzene-1-sulfinate.
Scientific Research Applications
Naphthalen-1-yl 5-bromo-2-methoxybenzene-1-sulfonate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Naphthalen-1-yl 5-bromo-2-methoxybenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues in proteins, while the bromine atom and methoxy group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-1-yl 5-chloro-2-methoxybenzene-1-sulfonate
- Naphthalen-1-yl 5-fluoro-2-methoxybenzene-1-sulfonate
- Naphthalen-1-yl 5-iodo-2-methoxybenzene-1-sulfonate
Uniqueness
Naphthalen-1-yl 5-bromo-2-methoxybenzene-1-sulfonate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
naphthalen-1-yl 5-bromo-2-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO4S/c1-21-16-10-9-13(18)11-17(16)23(19,20)22-15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMJISLTWVSQCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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